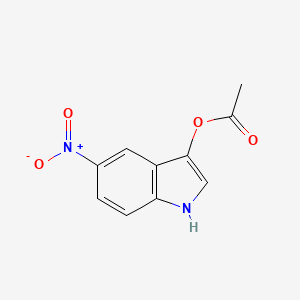![molecular formula C11H17NO B13241493 4,6,6-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13241493.png)
4,6,6-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,6-Trimethyl-1-oxaspiro[25]octane-2-carbonitrile is a chemical compound with the molecular formula C11H17NO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a ketone or aldehyde in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the process are often selected to optimize the reaction rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,6,6-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4,6,6-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism by which 4,6,6-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions. The exact mechanism can vary based on the context of its use and the specific biological or chemical system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: This compound shares a similar spiro structure but differs in functional groups.
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one, cis-: Another stereoisomer with different spatial arrangement of atoms.
Uniqueness
4,6,6-Trimethyl-1-oxaspiro[25]octane-2-carbonitrile is unique due to its specific functional groups and spiro structure, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-8-6-10(2,3)4-5-11(8)9(7-12)13-11/h8-9H,4-6H2,1-3H3 |
Clé InChI |
INOSPRSPGJBPIL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCC12C(O2)C#N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



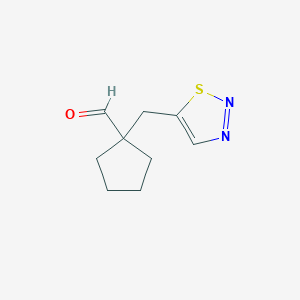

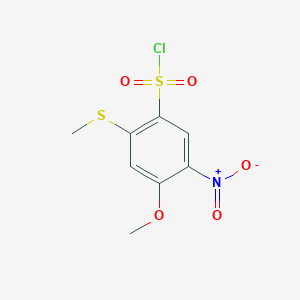
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one](/img/structure/B13241424.png)
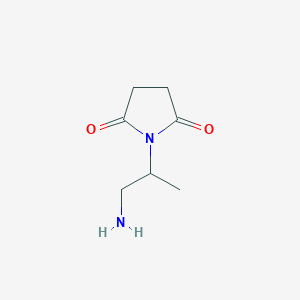
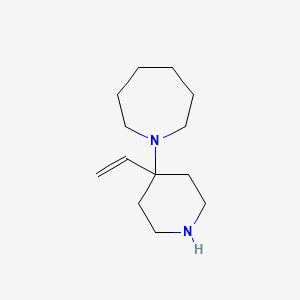
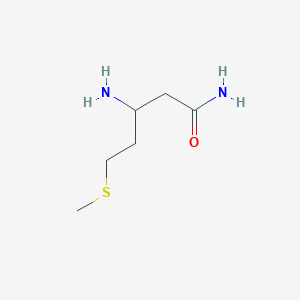

![1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13241459.png)

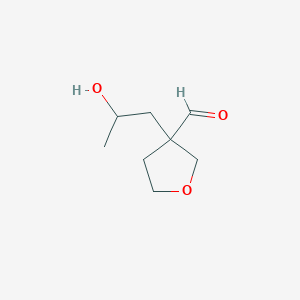
![N-[(2-bromo-5-chlorophenyl)methyl]cyclopentanamine](/img/structure/B13241481.png)
